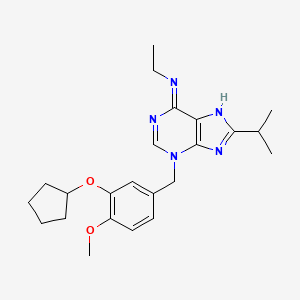

3-(3-Cyclopentyloxy-4-methoxy-benzyl)-8-isopropyl-adenine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

V-11294A est un médicament à petites molécules qui agit comme un inhibiteur de la phosphodiestérase 4. Il a été initialement développé par Purdue Pharma LP et a été étudié pour ses applications thérapeutiques potentielles dans les maladies du système immunitaire et les maladies respiratoires, en particulier l'asthme .

Méthodes De Préparation

La synthèse de V-11294A implique plusieurs étapes à partir de l'isovanilline. La voie de synthèse comprend les étapes clés suivantes :

Conversion de l'isovanilline en 3-cyclopentyloxy-4-méthoxybenzaldéhyde: Ceci est réalisé en traitant l'isovanilline avec du chlorhydrate d'hydroxylamine, de l'acétate de sodium trihydraté et du bicarbonate de sodium pour former l'oxime correspondante.

Réduction de l'oxime en benzylamine: L'oxime est réduite en utilisant de l'hydrogène gazeux et du nickel de Raney comme catalyseur.

Formation d'isothiocyanate de benzyle: La benzylamine réagit avec le disulfure de carbone et le chloroformiate d'éthyle pour former de l'isothiocyanate de benzyle.

Cyclisation en 2-thiouracile: L'isothiocyanate de benzyle est converti en thiourée, qui subit une cyclisation avec du tert-butoxyde de potassium et du cyanoacétate d'éthyle pour donner du 2-thiouracile.

Formation du dérivé 5-nitroso: Le 2-thiouracile est traité avec de l'acide acétique et une solution de nitrite de sodium pour former le dérivé 5-nitroso.

Hydrogénation en diaminouracile: Le 5-nitroso-uracile est hydrogéné en utilisant de l'hydrogène gazeux et du nickel de Raney neutre.

Conversion en dérivé isobutyrylaminouracile: Le diaminouracile est traité avec du bicarbonate de sodium et de l'anhydride isobutyrique.

Formation de 2-thioxanthine: Le dérivé isobutyrylaminouracile est reflué dans de l'hydroxyde de sodium.

Conversion en 2,6-dithioxanthine: La 2-thioxanthine est traitée avec du pentasulfure de phosphore dans la pyridine.

Formation de 2-thioisoguanine: La 2,6-dithioxanthine réagit avec de l'éthylamine.

Désulfuration en chlorhydrate de purine: La 2-thioisoguanine est désulfurée en utilisant du nickel de Raney neutre et convertie en chlorhydrate de purine souhaité.

Analyse Des Réactions Chimiques

V-11294A subit diverses réactions chimiques, notamment:

Oxydation: Le composé peut être oxydé dans des conditions spécifiques pour former différents dérivés.

Réduction: Les réactions de réduction, telles que l'hydrogénation des oximes et des dérivés nitroso, sont cruciales dans sa synthèse.

Les réactifs couramment utilisés dans ces réactions comprennent l'hydrogène gazeux, le nickel de Raney, le disulfure de carbone, le chloroformiate d'éthyle, le tert-butoxyde de potassium, le cyanoacétate d'éthyle, l'acide acétique, le nitrite de sodium, le bicarbonate de sodium, l'anhydride isobutyrique, le pentasulfure de phosphore et l'éthylamine .

Applications de recherche scientifique

V-11294A a été principalement étudié pour son potentiel en tant qu'agent anti-inflammatoire. En tant qu'inhibiteur de la phosphodiestérase 4, il s'est avéré prometteur dans le traitement des affections inflammatoires telles que l'asthme et la bronchopneumopathie chronique obstructive. Malgré un optimisme initial, le développement de V-11294A a été interrompu en raison d'un faible rapport thérapeutique, ce qui limitait la dose qui pouvait être administrée sans provoquer d'effets indésirables .

Mécanisme d'action

V-11294A exerce ses effets en inhibant la phosphodiestérase 4, une enzyme qui décompose l'adénosine monophosphate cyclique (AMPc). En inhibant cette enzyme, V-11294A augmente les niveaux d'AMPc dans les cellules, ce qui entraîne une réduction de l'inflammation. Les cibles moléculaires et les voies impliquées comprennent la modulation de l'activation des cellules inflammatoires et la suppression de la production de cytokines pro-inflammatoires .

Applications De Recherche Scientifique

V-11294A has been primarily investigated for its potential as an anti-inflammatory agent. As a phosphodiesterase 4 inhibitor, it has shown promise in treating inflammatory conditions such as asthma and chronic obstructive pulmonary disease. despite initial optimism, the development of V-11294A was discontinued due to a low therapeutic ratio, which limited the dose that could be administered without causing adverse effects .

Mécanisme D'action

V-11294A exerts its effects by inhibiting phosphodiesterase 4, an enzyme that breaks down cyclic adenosine monophosphate (cAMP). By inhibiting this enzyme, V-11294A increases the levels of cAMP within cells, leading to reduced inflammation. The molecular targets and pathways involved include the modulation of inflammatory cell activation and the suppression of pro-inflammatory cytokine production .

Comparaison Avec Des Composés Similaires

V-11294A fait partie d'une classe d'inhibiteurs de la phosphodiestérase 4, qui comprend d'autres composés tels que le cilomilast, le filaminast, le lirimilast, le piclamilast, le tofimilast et l'AWD-12-281. Ces composés partagent un mécanisme d'action similaire mais diffèrent par leurs structures chimiques et leurs fenêtres thérapeutiques. V-11294A était unique dans ses caractéristiques structurelles spécifiques, mais a fait face à des défis similaires à ceux d'autres inhibiteurs de la phosphodiestérase 4, tels qu'un faible rapport thérapeutique .

Propriétés

Formule moléculaire |

C23H31N5O2 |

|---|---|

Poids moléculaire |

409.5 g/mol |

Nom IUPAC |

3-[(3-cyclopentyloxy-4-methoxyphenyl)methyl]-N-ethyl-8-propan-2-yl-7H-purin-6-imine |

InChI |

InChI=1S/C23H31N5O2/c1-5-24-22-20-23(27-21(26-20)15(2)3)28(14-25-22)13-16-10-11-18(29-4)19(12-16)30-17-8-6-7-9-17/h10-12,14-15,17H,5-9,13H2,1-4H3,(H,26,27) |

Clé InChI |

KLPQJJKXRIDASJ-UHFFFAOYSA-N |

SMILES canonique |

CCN=C1C2=C(N=C(N2)C(C)C)N(C=N1)CC3=CC(=C(C=C3)OC)OC4CCCC4 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![benzyl N-[3-(1H-imidazol-5-yl)-1-[[2-[(2-methyl-2-phenylpropyl)amino]-2-oxoethyl]-[(4-phenylmethoxyphenyl)methyl]amino]-1-oxopropan-2-yl]carbamate](/img/structure/B10781816.png)

![2-[6-amino-2-[2-amino-3-[[2-[2-[14-(4-aminobutyl)-5-benzyl-8-[(4-hydroxyphenyl)methyl]-11-(1H-indol-3-ylmethyl)-4-methyl-3,6,9,12,15,18-hexaoxo-17-propan-2-yl-1,4,7,10,13,16-hexazacyclooctadec-2-yl]ethylsulfanyl]acetyl]amino]propanoyl]azanidylhexanoyl]azanidyl-3-[(1,6-diamino-1-oxohexan-2-yl)amino]-3-oxopropane-1-thiolate;oxotechnetium(3+)](/img/structure/B10781824.png)

![7-[[(2Z)-2-(2-amino-1,3-thiazol-5-yl)-2-(2-oxopyrrolidin-3-yl)oxyiminoacetyl]amino]-8-oxo-3-(pyridin-1-ium-1-ylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B10781826.png)

![2-[4-(4-Fluoroanilino)-5-phenylpyrrolo[2,3-d]pyrimidin-7-yl]-5-methyloxolane-3,4-diol](/img/structure/B10781840.png)

![[2-benzyl-3-[[3-(1H-indol-3-yl)-1-[(1-methoxy-1-oxo-3-phenylpropan-2-yl)amino]-1-oxopropan-2-yl]amino]-3-oxopropyl]phosphonic acid](/img/structure/B10781848.png)

![4-[(1-amino-1-oxo-3-phenylpropan-2-yl)amino]-3-[2-[[3-(3H-indol-3-yl)-2-[[2-[2-[[2-(4-sulfooxyphenyl)acetyl]amino]hexanoylamino]acetyl]amino]propanoyl]amino]hexanoyl-methylamino]-4-oxobutanoic acid](/img/structure/B10781853.png)

![(2R)-1-[(2S)-3-(4-carbamimidoylphenyl)-2-[(2-methyl-3,4-dihydro-1H-isoquinolin-7-yl)sulfonylamino]propanoyl]-4-methyl-3,6-dihydro-2H-pyridine-2-carboxylic acid](/img/structure/B10781889.png)

![Ethyl 4-[2-[(4-amino-5-chloro-2-methoxybenzoyl)amino]-9-azabicyclo[3.3.1]nonan-9-yl]butanoate](/img/structure/B10781897.png)

![[4-[2-[[1-[[2-[[1-[[1-[[1-[(1-amino-1-oxo-3-phenylpropan-2-yl)amino]-3-carboxy-1-oxopropan-2-yl]-methylamino]-1-oxohexan-2-yl]amino]-3-(3H-indol-3-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-1-oxohexan-2-yl]amino]-2-oxoethyl]phenyl] sulfate](/img/structure/B10781909.png)

![1-[(3R,5S,8R,9R,10S,13S,14S,17S)-3-hydroxy-13-methyl-3-(trifluoromethyl)-2,4,5,6,7,8,9,10,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone](/img/structure/B10781915.png)

![Sodium;2-[[4-[[2-butyl-4-chloro-5-(2-methoxy-2-oxoethyl)imidazol-1-yl]methyl]phenyl]carbamoyl]benzoate](/img/structure/B10781926.png)